

Butyl Decyl Adipate as an Emollient in Formulations: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl decyl adipate*

Cat. No.: *B12647238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of **Butyl Decyl Adipate**, a lesser-documented emollient ester, within the broader context of adipate esters used in cosmetic and pharmaceutical formulations. Due to a notable lack of specific performance data on **Butyl Decyl Adipate** in publicly available literature, this document synthesizes its known physicochemical properties with general principles of emollient science and comparative data from related adipate esters. It is designed to offer researchers and formulators a foundational understanding of this ingredient, detailing its likely characteristics and providing the necessary experimental frameworks to thoroughly evaluate its performance. The guide covers its chemical structure, physical properties, and the established roles of adipate esters as emollients. Furthermore, it presents detailed protocols for key in-vitro and in-vivo evaluations and visualizes both the experimental workflows and the molecular mechanisms of emollient action on the skin barrier.

Introduction to Adipate Esters as Emollients

Adipate esters are diesters of adipic acid and various alcohols, widely utilized in the cosmetics and pharmaceutical industries as emollients, plasticizers, and solvents. Their primary function as emollients is to soften and smooth the skin by forming a semi-occlusive film on the stratum corneum. This film helps to reduce transepidermal water loss (TEWL) and improve skin

hydration. The sensory profile of an emollient, a critical factor for consumer acceptance, is largely determined by its chemical structure, molecular weight, and viscosity.

Adipate esters are valued for their non-greasy feel, good spreadability, and ability to dissolve crystalline UV filters in sunscreen formulations. The properties of a specific adipate ester are a function of the alcohol moieties used in its synthesis. Shorter, branched-chain alcohols tend to produce lighter, more spreadable esters, while longer-chain alcohols result in esters with a more substantive and richer feel.

Butyl Decyl Adipate: Physicochemical Properties

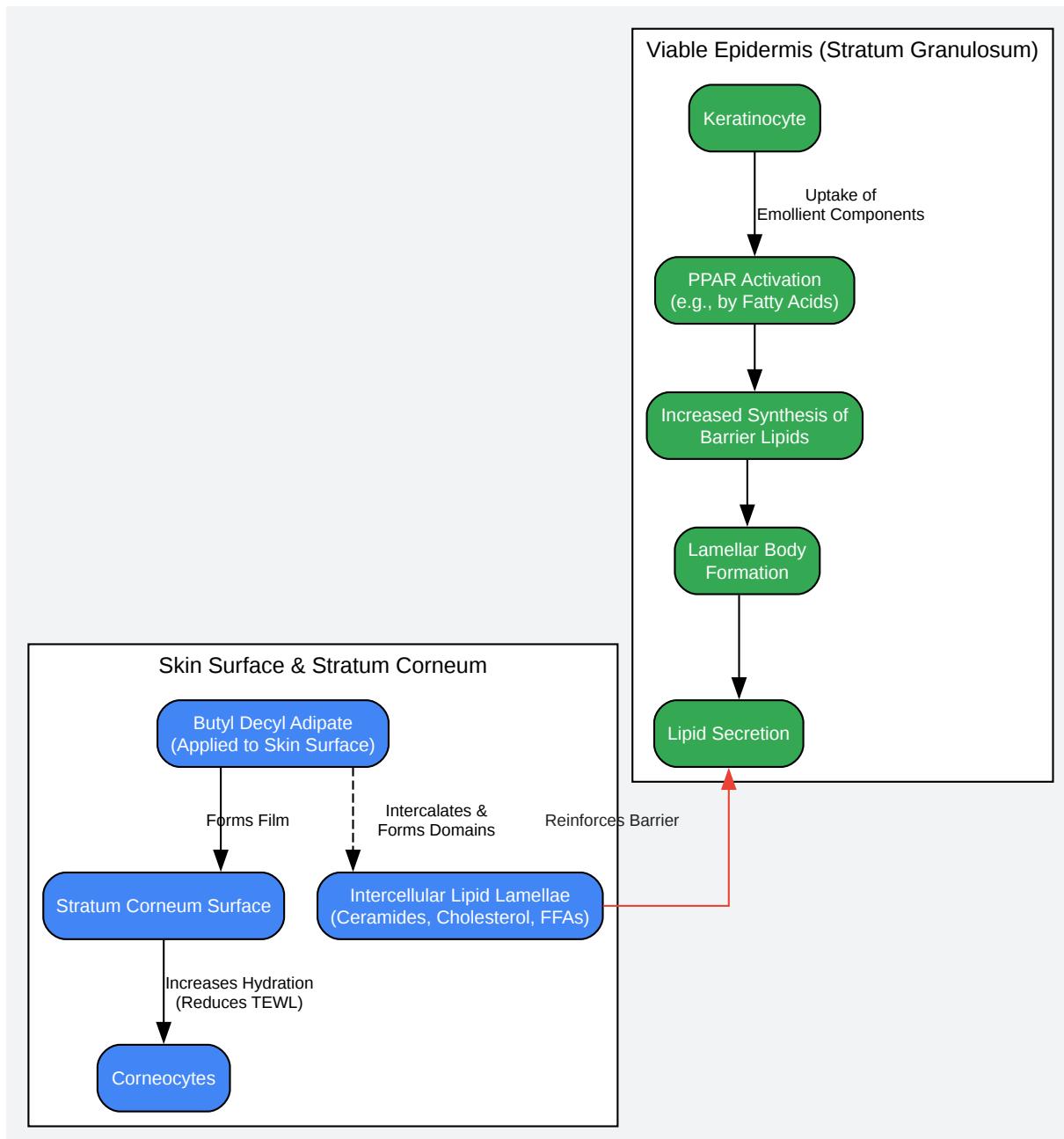
Butyl Decyl Adipate (CAS No. 71850-02-7) is the ester of adipic acid with a butyl and a decyl alcohol chain. This asymmetric structure suggests a unique sensory profile, likely balancing the lighter feel of a butyl ester with the increased substantivity of a decyl ester. While specific performance data is scarce, its fundamental physicochemical properties have been reported and are summarized below.

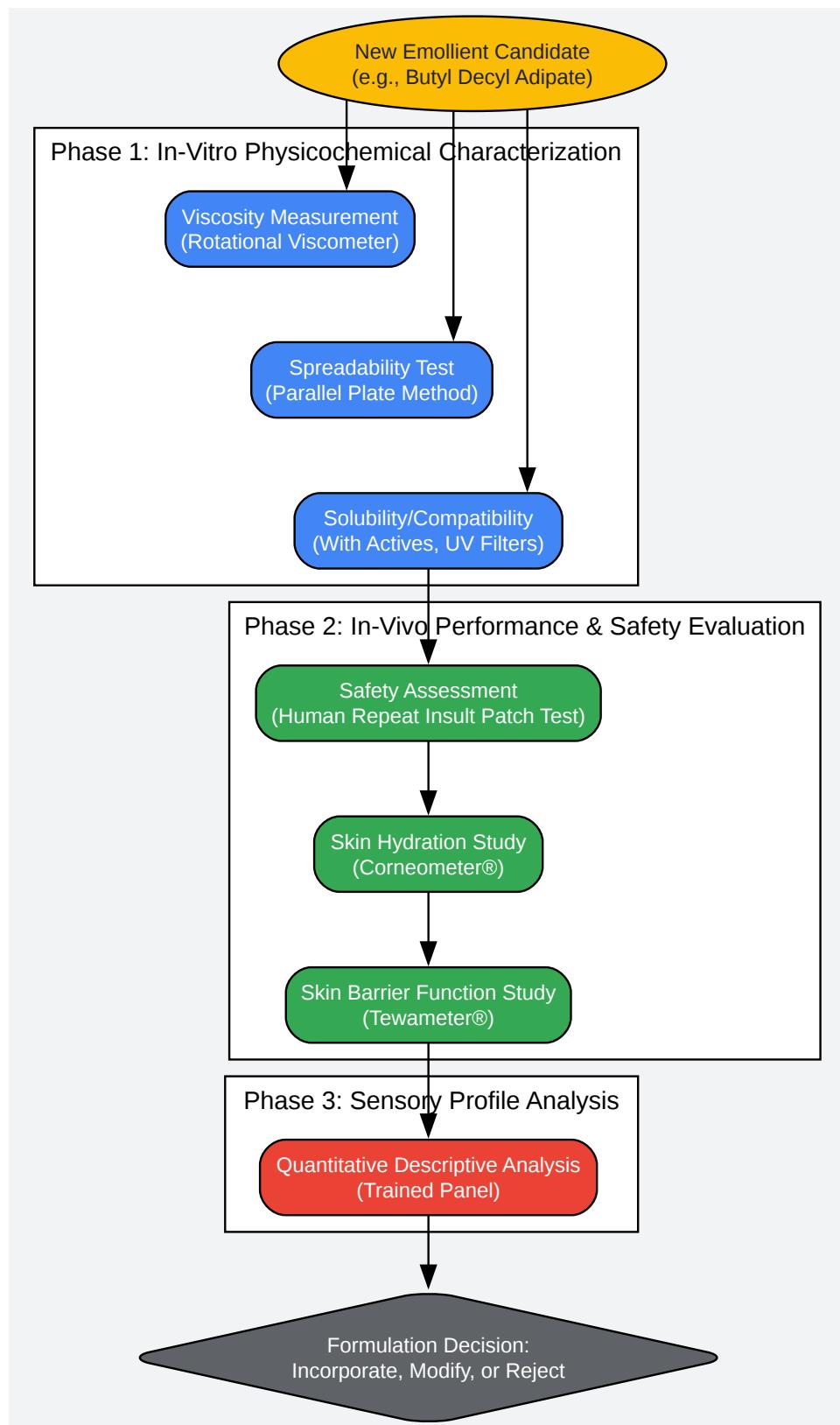
Property	Value
CAS Number	71850-02-7
Molecular Formula	C ₂₀ H ₃₈ O ₄
Molecular Weight	342.52 g/mol
Density	0.936 g/cm ³
Boiling Point	375.2°C at 760 mmHg
Flash Point	168.2°C
Refractive Index	1.449

Note: Data sourced from chemical supplier specifications. Performance characteristics such as viscosity and spreadability are not publicly available.

For context, a comparison with other well-characterized adipate esters is useful.

Emollient	Molecular Weight (g/mol)	Typical Use Level	Key Characteristics
Diisopropyl Adipate	202.25	1-10%	High spreadability, light, dry feel, good solvent
Dibutyl Adipate	258.36	5-8%	Lightweight, silky finish, good solvent for UV filters ^{[1][2][3]}
Butyl Decyl Adipate	342.52	Not Established	Predicted: Medium spreadability, richer feel than shorter-chain adipates
Bis(2-ethylhexyl) Adipate	370.57	1-10%	Good low-temperature flexibility, light, non-greasy feel


Mechanism of Action of Emollients on the Skin Barrier


Emollients primarily exert their effects on the stratum corneum, the outermost layer of the epidermis. Their mechanism is multifaceted, involving both physical and biochemical interactions.

- **Occlusion and Hydration:** Emollients form a hydrophobic film on the skin surface, which reduces the rate of transepidermal water loss (TEWL). This allows water to accumulate in the stratum corneum, hydrating the corneocytes and improving the skin's flexibility and appearance.
- **Lipid Barrier Interaction:** The stratum corneum's barrier function is maintained by a highly organized intercellular lipid matrix, primarily composed of ceramides, cholesterol, and free fatty acids. Some emollients can penetrate this lipid matrix. While many lipophilic emollients do not significantly alter the overall lamellar organization, they can form separate domains

within the lipid layers[4]. Certain components, like free fatty acids, may even fluidize or disorder the lipid packing, which can enhance the penetration of other active ingredients[5].

- **Cellular Signaling and Lipid Synthesis:** Fatty acids from emollients can be absorbed by keratinocytes in the underlying epidermal layers. These fatty acids can then act as signaling molecules, for instance, by activating Peroxisome Proliferator-Activated Receptors (PPARs) [6][7]. PPAR activation plays a role in stimulating the synthesis of key barrier lipids, which are then packaged into lamellar bodies and secreted into the intercellular space to fortify the skin barrier[8][9][10].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. DIBUTYL ADIPATE - Ataman Kimya [atamanchemicals.com]
- 4. Interaction of lipophilic moisturizers on stratum corneum lipid domains in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. regimenlab.com [regimenlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Emollient Therapy for Skin Barrier Repair in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Butyl Decyl Adipate as an Emollient in Formulations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12647238#butyl-decyl-adipate-as-an-emollient-in-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com